5-((2,4-Dioxo-3,4-dihydroquinazolin-1(2H)-yl)methyl)-2-fluorobenzoic acid
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Overview
Description
5-[[2,4-Dioxo-3,4-dihydroquinazolin-1(2H)-yl]methyl]-2-fluorobenzoic acid is a complex organic compound belonging to the class of quinazolines. Quinazolines are known for their wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties .
Preparation Methods
The synthesis of 5-[[2,4-Dioxo-3,4-dihydroquinazolin-1(2H)-yl]methyl]-2-fluorobenzoic acid typically involves a multi-step process. One common method is the I2/TBHP mediated domino synthesis. This method involves the reaction of isatins with o-amino N-aryl/alkyl benzamides under mild conditions . The reaction conditions are generally mild, and the process is efficient, making it suitable for industrial production.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like I2/TBHP.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the fluorine atom.
Common reagents used in these reactions include iodine (I2), tert-butyl hydroperoxide (TBHP), and various reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
5-[[2,4-Dioxo-3,4-dihydroquinazolin-1(2H)-yl]methyl]-2-fluorobenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential in biological studies, particularly in cancer research.
Medicine: Due to its anticancer properties, it is being explored as a potential therapeutic agent.
Industry: The compound is used in the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of 5-[[2,4-Dioxo-3,4-dihydroquinazolin-1(2H)-yl]methyl]-2-fluorobenzoic acid involves its interaction with specific molecular targets. It acts as a DNA intercalator, binding to DNA and disrupting its function. This leads to the inhibition of cell proliferation, making it effective against cancer cells .
Comparison with Similar Compounds
Similar compounds include other quinazoline derivatives such as:
- 4-{[1-Methyl-2,4-dioxo-6-(3-phenylprop-1-yn-1-yl)-1,4-dihydroquinazolin-3(2H)-yl]methyl}benzoic acid .
- Methyl N-[5-fluoro-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]acetyl-D-alaninate .
These compounds share similar structural features but differ in their specific substituents and biological activities. The uniqueness of 5-[[2,4-Dioxo-3,4-dihydroquinazolin-1(2H)-yl]methyl]-2-fluorobenzoic acid lies in its specific combination of quinazoline and benzoic acid moieties, which contribute to its distinct biological properties .
Properties
Molecular Formula |
C16H11FN2O4 |
---|---|
Molecular Weight |
314.27 g/mol |
IUPAC Name |
5-[(2,4-dioxoquinazolin-1-yl)methyl]-2-fluorobenzoic acid |
InChI |
InChI=1S/C16H11FN2O4/c17-12-6-5-9(7-11(12)15(21)22)8-19-13-4-2-1-3-10(13)14(20)18-16(19)23/h1-7H,8H2,(H,21,22)(H,18,20,23) |
InChI Key |
GAKQDOANOFNZED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=O)N2CC3=CC(=C(C=C3)F)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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